molecular formula C16H11ClINO2S B2491988 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione CAS No. 329700-53-0

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B2491988
CAS No.: 329700-53-0
M. Wt: 443.68
InChI Key: GZOWEYDXOGYIOV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C16H11ClINO2S It is characterized by the presence of a pyrrolidine-2,5-dione core substituted with 4-chlorophenyl and 4-iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.

    Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Similar structure but with a nitro group instead of an iodine atom.

    3-(4-Chlorophenyl)sulfanyl-1-(4-bromophenyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOWEYDXOGYIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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